molecular formula C21H29N3O3 B11049621 ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate

ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B11049621
M. Wt: 371.5 g/mol
InChI Key: LLVBITLVGLVTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethylquinoline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then reacted with piperazine-1-carboxylate under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperazine ring can interact with various enzymes, potentially inhibiting their activity and altering cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H29N3O3/c1-5-27-20(26)23-12-10-22(11-13-23)15-19(25)24-18-9-7-6-8-17(18)16(2)14-21(24,3)4/h6-9,14H,5,10-13,15H2,1-4H3

InChI Key

LLVBITLVGLVTKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.